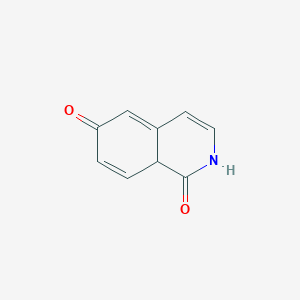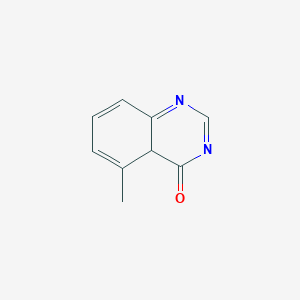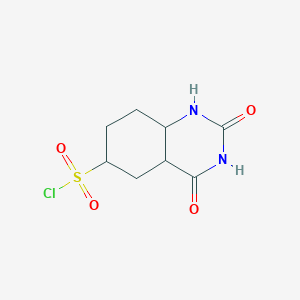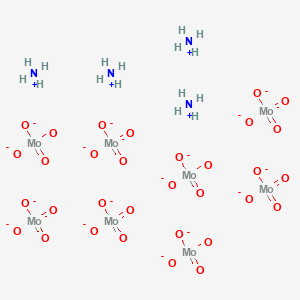
2,8a-Dihydroisoquinoline-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8a-Dihydroisoquinoline-1,6-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a-Dihydroisoquinoline-1,6-dione typically involves multicomponent reactions. One common method is the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione under mild conditions . This reaction proceeds via the formation of reactive zwitterionic intermediates, which then react with thiazolidin-2,4-dione to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
2,8a-Dihydroisoquinoline-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isoquinoline-1,6-dione derivatives, while reduction can produce various dihydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
2,8a-Dihydroisoquinoline-1,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Isoquinoline derivatives are being investigated for their anticancer, antiviral, and neuroprotective properties.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,8a-Dihydroisoquinoline-1,6-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to specific receptor sites, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anticancer properties.
Isoquinoline-1,3-dione: Used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Dihydroisoquinoline: An important precursor in the production of drugs for treating cancer and neurodegenerative diseases.
Uniqueness
2,8a-Dihydroisoquinoline-1,6-dione is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form stable zwitterionic intermediates makes it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2,8a-dihydroisoquinoline-1,6-dione |
InChI |
InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,8H,(H,10,12) |
InChI-Schlüssel |
VDTDCUXPRRJGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=C2C1C(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)

